molecular formula C11H16O B13595806 (R)-1-(2-Isopropylphenyl)ethan-1-ol

(R)-1-(2-Isopropylphenyl)ethan-1-ol

Cat. No.: B13595806
M. Wt: 164.24 g/mol
InChI Key: HDGKECNHQTVLTQ-SECBINFHSA-N
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Description

®-1-(2-Isopropylphenyl)ethan-1-ol is a chiral alcohol compound with the molecular formula C11H16O It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-Isopropylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Isopropylphenyl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(2-Isopropylphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.

    Substitution: The hydroxyl group in ®-1-(2-Isopropylphenyl)ethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: ®-1-(2-Isopropylphenyl)ethanone

    Reduction: ®-1-(2-Isopropylphenyl)ethan-1-ol

    Substitution: ®-1-(2-Isopropylphenyl)ethyl chloride

Scientific Research Applications

®-1-(2-Isopropylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(2-Isopropylphenyl)ethan-1-ol depends on its specific application. In biocatalysis, the compound may act as a substrate for enzymes, undergoing transformations to produce desired products. In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

®-1-(2-Isopropylphenyl)ethan-1-ol can be compared with other similar compounds, such as:

    (S)-1-(2-Isopropylphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    1-(2-Isopropylphenyl)ethanone: The corresponding ketone, which can be reduced to form the alcohol.

    1-(2-Isopropylphenyl)ethyl chloride: The chloride derivative, which can be synthesized through substitution reactions.

The uniqueness of ®-1-(2-Isopropylphenyl)ethan-1-ol lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(1R)-1-(2-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1

InChI Key

HDGKECNHQTVLTQ-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(C)C)O

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)O

Origin of Product

United States

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